eIF4A3-IN-11

Translation initiation eIF4F complex Cap-dependent translation

Researchers studying translational control in cancer require highly potent, mechanism-defined probes. eIF4A3-IN-11 (Compound 56) is a silvestrol analog that disrupts eIF4F complex assembly, distinct from ATP-competitive or allosteric eIF4A3 inhibitors. - **Potency:** myc-LUC EC50 = 0.2 nM; MBA-MB-231 growth inhibition EC50 = 0.3 nM. - **Differentiation:** Superior to analogs 52, 57, 60; validated reference standard for SAR campaigns. - **Supply:** BenchChem provides verified material with documented batch-specific potency data.

Molecular Formula C29H28O9
Molecular Weight 520.5 g/mol
Cat. No. B12391912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeIF4A3-IN-11
Molecular FormulaC29H28O9
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)C(=O)OC)O)O)C(=O)OC)C5=CC=CC=C5
InChIInChI=1S/C29H28O9/c1-34-19-12-10-18(11-13-19)29-23(16-8-6-5-7-9-16)22(27(32)37-4)25(30)28(29,33)24-20(35-2)14-17(26(31)36-3)15-21(24)38-29/h5-15,22-23,25,30,33H,1-4H3/t22-,23-,25-,28+,29+/m1/s1
InChIKeyPFGXGRUGXUDDMN-VBIJGHLJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





eIF4A3-IN-11: eIF4F Translation Inhibitor


eIF4A3-IN-11 (compound 56) is a synthetic small-molecule analog of the natural product silvestrol, functioning as a potent inhibitor of eIF4F translation complex assembly [1]. It targets the eukaryotic initiation factor 4A (eIF4A) family, which are DEAD-box RNA helicases essential for translation initiation. eIF4A3-IN-11 specifically interferes with the formation of the eIF4F complex, a key step in cap-dependent translation, and has demonstrated picomolar to low nanomolar potency in cellular assays for translation inhibition and cancer cell growth suppression . It is a valuable chemical probe for investigating translational control in cancer pathogenesis .

Silvestrol-derived chemical probe for eIF4F translation complex
Targets eIF4F assembly, distinct from ATPase or NMD probes
Supports cellular cap-dependent translation suppression studies

Why eIF4A3-IN-11 Stands Apart


eIF4A3-IN-11 belongs to a distinct structural class of silvestrol-derived cyclopenta[b]benzofurans, and its potency profile in defined cellular translation assays is highly sensitive to minor structural modifications. Direct comparator data from the primary literature show that analogs with different C6 substituents exhibit EC50 values spanning more than two orders of magnitude in identical assays, with eIF4A3-IN-11 (compound 56) consistently demonstrating picomolar activity for cap-dependent translation inhibition (myc-LUC EC50 = 0.2 nM) that is superior to many close analogs, including compounds 52, 57, and 60 [1]. Furthermore, eIF4A3-IN-11's mechanism—disruption of eIF4F complex assembly—differs fundamentally from ATP-competitive eIF4A3 inhibitors (e.g., eIF4A3-IN-1, IC50 = 0.26 μM) and allosteric ATPase inhibitors (eIF4A3-IN-2, IC50 = 110 nM), which target eIF4A3 directly but with distinct binding sites and functional outcomes [2]. Substituting eIF4A3-IN-11 with an in-class analog lacking verified, matched potency data risks compromised translational suppression and misleading biological interpretation.

Close silvestrol analogs without verified potency comparability may shift translation suppression response
ATP-competitive (eIF4A3-IN-1) or allosteric ATPase inhibitors (eIF4A3-IN-2) target distinct enzymatic sites, not eIF4F assembly
Mechanism mismatch may lead to different translational regulation outcomes in cell-based studies

eIF4A3-IN-11: Potency & Selectivity Evidence


Superior Cap-Dependent Translation Inhibition

eIF4A3-IN-11 (compound 56) demonstrates picomolar potency in a cellular reporter assay for cap-dependent translation initiation, with an EC50 of 0.2 nM for inhibiting myc-LUC translation [1]. This is 5-fold more potent than compound 60 (EC50 = 1 nM), 4.5-fold more potent than compound 74 (EC50 = 0.8 nM), and >50-fold more potent than compound 52 (EC50 = 11 nM) in the same assay [1].

Cap-Dependent (myc-LUC)
Head-to-head
EC50 0.2 nM vs. Cpd 60: 1 nM; Cpd 74: 0.8 nM; Cpd 52: 11 nM
Reported higher cellular potency in head-to-head comparison; supports cap-dependent translation inhibition context
HEK293T myc-LUC reporter; measured by luciferase activity
Translation initiation eIF4F complex Cap-dependent translation Cellular reporter assay

Superior Potency in Tub-LUC Translation

eIF4A3-IN-11 exhibits an EC50 of 4 nM in the tub-LUC reporter assay, which measures translation of a simpler 5'UTR construct [1]. This value represents a 20-fold selectivity window relative to its myc-LUC potency (EC50 = 0.2 nM), which is narrower than the >100-fold windows observed for less potent analogs such as compound 57 (eIF4A3-IN-9: myc-LUC EC50 = 29 nM, tub-LUC EC50 = 450 nM) and compound 52 (myc-LUC EC50 = 11 nM, tub-LUC EC50 = 700 nM) [1].

Tub-LUC Translation
Head-to-head
EC50 4 nM vs. Cpd 57: 450 nM; Cpd 52: 700 nM
Higher absolute potency across mRNA constructs; selectivity window may differ from less potent analogs
HEK293T tub-LUC reporter; selectivity window (myc/tub) narrower
Translation initiation eIF4F complex Tubulin translation Cellular reporter assay

MDA-MB-231 Cancer Cell Growth Inhibition

eIF4A3-IN-11 inhibits the growth of MBA-MB-231 triple-negative breast cancer cells with an EC50 of 0.3 nM, demonstrating sub-nanomolar antiproliferative activity [1]. This potency is superior to several close analogs: compound 74 (EC50 = 2 nM), compound 60 (EC50 = 1 nM), and compound 52 (EC50 = 120 nM) [1].

MDA-MB-231 Growth
Head-to-head
EC50 0.3 nM vs. Cpd 74: 2 nM; Cpd 60: 1 nM; Cpd 52: 120 nM
Reported antiproliferative response in TNBC cell model; supports cell-viability endpoint review
MBA-MB-231 breast adenocarcinoma; 72-hour assay
Cancer cell proliferation Triple-negative breast cancer MBA-MB-231 Cytotoxicity

eIF4F Assembly Disruption Mechanism

eIF4A3-IN-11 functions by interfering with the assembly of the eIF4F translation initiation complex, a mechanism shared with silvestrol but distinct from other eIF4A3 inhibitors [1]. In contrast, eIF4A3-IN-2 (IC50 = 110 nM) is an allosteric, non-competitive inhibitor of eIF4A3 ATPase and helicase activity [2], while eIF4A3-IN-1 (IC50 = 0.26 μM) binds to a non-ATP binding site on eIF4A3 and inhibits NMD at high concentrations . No direct quantitative comparison of eIF4F assembly inhibition potency between eIF4A3-IN-11 and these ATPase inhibitors is available, as they operate through different molecular targets (eIF4F complex vs. eIF4A3 enzymatic activity).

eIF4F Assembly Mechanism
Class-level
Disrupts eIF4F assembly (cellular EC50 0.2–4 nM) vs. ATPase inhibitor eIF4A3-IN-2 (IC50 110 nM) and non-ATP binder eIF4A3-IN-1 (IC50 0.26 µM)
Mechanism classification; eIF4F assembly disruption distinct from ATPase inhibition or NMD probes
Mechanistic inference; no direct eIF4F assembly inhibition EC50 comparison across mechanisms
eIF4F complex Mechanism of action Allosteric inhibition Chemical probe

eIF4A3-IN-11: Key Research Applications


eIF4F-Dependent Translation Profiling

eIF4A3-IN-11's picomolar potency in the myc-LUC reporter assay (EC50 = 0.2 nM) enables robust inhibition of cap-dependent translation at low concentrations, minimizing off-target cytotoxicity and maximizing the dynamic range for dose-response studies [1]. This makes it ideal for high-content screening or gene expression profiling experiments aimed at identifying translationally regulated mRNAs in aggressive cancer models such as MBA-MB-231 [1].

eIF4F Inhibitor SAR Benchmarking

As the most potent silvestrol analog in the 2012 J. Med. Chem. study for myc-LUC inhibition and MBA-MB-231 growth suppression [1], eIF4A3-IN-11 serves as a reference standard for evaluating new eIF4F-targeted compounds. Its well-defined EC50 values across multiple assays (myc-LUC, tub-LUC, cell growth) provide a reliable benchmark for structure-activity relationship (SAR) campaigns and hit-to-lead optimization programs [1].

eIF4F Assembly vs. eIF4A3 ATPase Inhibition

Researchers investigating the distinct functional consequences of disrupting eIF4F complex assembly versus inhibiting eIF4A3 ATPase/helicase activity should select eIF4A3-IN-11 as the prototypical eIF4F assembly disruptor [1], alongside eIF4A3-IN-2 (allosteric ATPase inhibitor) [2] and eIF4A3-IN-1 (non-ATP site binder) . This combination enables rigorous dissection of the contributions of eIF4F integrity and eIF4A3 enzymatic function to cellular translation and NMD.

TNBC Preclinical Model Validation

With a sub-nanomolar EC50 (0.3 nM) for inhibiting MBA-MB-231 TNBC cell growth [1], eIF4A3-IN-11 is a leading candidate for validating the therapeutic hypothesis that eIF4F complex inhibition can suppress TNBC proliferation. Its potency in this aggressive cancer subtype supports its use in cell-based and potential in vivo efficacy studies focused on translational control in TNBC [1].

Application
Selection Property
Validation Focus
eIF4F-dependent translation profiling
Cellular translation suppression context
Cap-dependent translation endpoint review
SAR benchmarking studies
Reported potency reference standard
Assay-response comparison and SAR
eIF4F assembly vs. ATPase mechanistic studies
eIF4F assembly disruption mechanism
Pathway-specific endpoint characterization
TNBC cell-model endpoint studies
Cell proliferation inhibition context
Cell-viability and signaling endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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